(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester
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Overview
Description
(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with cyano, phenyl, and sulfanyl groups, as well as an acetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the cyclization of appropriate precursors, such as 2,6-diphenylpyridine derivatives, followed by the introduction of the cyano and sulfanyl groups. The final step involves esterification to produce the acetic acid methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as in drug discovery and development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure provides therapeutic benefits.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester exerts its effects depends on its molecular targets and pathways. The cyano group can interact with biological targets, potentially affecting enzyme activity or receptor binding. The phenyl groups may enhance the compound's ability to penetrate cell membranes, while the sulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
(3-Cyano-4-methyl-6-phenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester
2-cyano-3-(2,4-dimethyl-phenyl)-acrylic acid methyl ester
2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid amide
Uniqueness: (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester stands out due to its specific arrangement of cyano, phenyl, and sulfanyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-20(24)14-26-21-18(13-22)17(15-8-4-2-5-9-15)12-19(23-21)16-10-6-3-7-11-16/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGBDGCMPHNWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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